A 987306

Descripción general

Descripción

A 987306 es un potente antagonista del receptor H4 de la histamina y está disponible por vía oral. Ha mostrado una actividad antiinflamatoria significativa en varios modelos, incluido un modelo de peritonitis en ratones . El compuesto es conocido por su alta selectividad y eficacia en el bloqueo de los receptores H4 de la histamina en modelos tanto humanos como de rata .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de A 987306 implica múltiples pasos, comenzando con la preparación de la estructura principal, seguida de modificaciones del grupo funcional para lograr la actividad deseada. Las rutas de síntesis específicas y las condiciones de reacción son propietarias y pueden variar según el fabricante. el enfoque general implica el uso de técnicas avanzadas de síntesis orgánica, incluida la ciclización, la aminación y la protección y desprotección selectivas del grupo funcional .

Métodos de Producción Industrial

La producción industrial de this compound típicamente involucra la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir el uso de reactores automatizados, sistemas de flujo continuo y estrictas medidas de control de calidad para cumplir con los estándares regulatorios .

Análisis De Reacciones Químicas

Tipos de Reacciones

A 987306 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden usar para modificar ciertos grupos funcionales dentro de la molécula.

Sustitución: Las reacciones de sustitución, particularmente las sustituciones nucleofílicas, son comunes en la modificación de this compound

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Los reactivos nucleofílicos como la azida de sodio y el cianuro de potasio se emplean en reacciones de sustitución

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir derivados de amina .

Aplicaciones Científicas De Investigación

Pharmacological Properties

A-987306 exhibits several pharmacological properties that make it a valuable tool in research:

- Histamine H4 Receptor Antagonism : A-987306 effectively blocks the action of histamine at the H4 receptor, which is implicated in various inflammatory responses .

- Anti-inflammatory Activity : In vivo studies have shown that A-987306 can reduce inflammation in models such as carrageenan-induced hyperalgesia in rats, with an effective dose (ED50) of approximately 42 µmol/kg .

- Antipruritic Effects : The compound has been shown to significantly inhibit scratching responses induced by histamine in animal models, highlighting its potential for treating pruritus .

Anti-inflammatory Effects in Animal Models

A study demonstrated that A-987306 significantly reduced inflammatory responses in a murine model of peritonitis. The compound inhibited neutrophil recruitment and attenuated thermal hypersensitivity, indicating its potential for managing pain associated with inflammation .

| Study | Model | Outcome | ED50 (µmol/kg) |

|---|---|---|---|

| Dunford et al. (2007) | Carrageenan-induced hyperalgesia | Pain reduction | 42 |

| Cowden et al. (2014) | Arthritis model | Decreased inflammation | Not specified |

Efficacy in Pruritus Management

Clinical studies have validated the antipruritic effects observed in preclinical models. A-987306 effectively reduced scratching behavior in various models of dermatitis and allergic reactions .

| Condition | Effect Observed |

|---|---|

| Acute hapten models | Reduced scratching |

| Chronic dermatitis | Decreased inflammation |

Potential Therapeutic Applications

The implications of A-987306 extend to several therapeutic areas:

- Chronic Inflammatory Diseases : Given its anti-inflammatory properties, A-987306 could be beneficial in treating conditions like asthma and rheumatoid arthritis.

- Dermatological Conditions : Its ability to mitigate itching makes it a candidate for therapies aimed at skin disorders characterized by pruritus.

- Pain Management : The compound's efficacy in reducing pain responses suggests potential applications in managing chronic pain syndromes.

Mecanismo De Acción

A 987306 ejerce sus efectos uniéndose selectivamente y antagonizando los receptores H4 de la histamina. Esta interacción bloquea la activación del receptor por la histamina, inhibiendo así las vías de señalización posteriores involucradas en la inflamación y las respuestas inmunitarias. La alta selectividad del compuesto para los receptores H4 de la histamina sobre otros subtipos de receptores de la histamina contribuye a su eficacia y a la reducción de los efectos secundarios .

Comparación Con Compuestos Similares

Compuestos Similares

JNJ 7777120: Otro antagonista del receptor H4 de la histamina con propiedades antiinflamatorias similares.

PF 3893787: Un potente antagonista del receptor H4 de la histamina con aplicaciones en la investigación de enfermedades inflamatorias.

VUF 6002: Conocido por su alta selectividad y eficacia en el bloqueo de los receptores H4 de la histamina

Singularidad de A 987306

This compound destaca por su alta biodisponibilidad oral, potente actividad antiinflamatoria y selectividad para los receptores H4 de la histamina. Estas propiedades lo convierten en una herramienta valiosa tanto en la investigación como en las aplicaciones terapéuticas potenciales .

Actividad Biológica

A-987306 is a potent antagonist of the histamine H4 receptor (H4R), which plays a significant role in mediating inflammatory responses and immune system regulation. This compound has garnered attention due to its potential therapeutic applications, particularly in conditions characterized by inflammation and pain.

A-987306 functions primarily as an antagonist at the histamine H4 receptor, exhibiting high affinity and selectivity. The pharmacological profile of A-987306 includes:

- pKi Values : A-987306 has pKi values of 8.24 for human H4 receptors and 8.47 for rat H4 receptors, indicating strong binding affinity .

- Inhibition Potency : The compound shows inhibition constants (Kis) of 3.4 nM for rat H4 and 5.8 nM for human H4 receptors, demonstrating its potency as an H4R antagonist .

Anti-inflammatory Effects

Research indicates that A-987306 exhibits significant anti-inflammatory properties:

- Peritonitis Model : In experimental models, A-987306 has been shown to reduce inflammation in a carrageenan-induced peritonitis model, suggesting its potential use in treating inflammatory diseases .

- Pain Assays : The compound effectively blocks pain responses, particularly in models of hyperalgesia, which further supports its role in pain management .

Immune Response Modulation

The activation of H4R is closely linked to various immune responses:

- Chemotaxis Induction : A-987306 inhibits the chemotaxis of immune cells such as eosinophils and mast cells, which are critical in allergic responses and inflammation .

- Cytokine Release : The compound modulates the release of several pro-inflammatory cytokines (e.g., IL-6, IL-1β) and Th2 cytokines (e.g., IL-4, IL-5), highlighting its role in regulating immune responses .

Study 1: Pain Management

In a study assessing the efficacy of A-987306 in pain management, researchers administered the compound to rats subjected to carrageenan-induced hyperalgesia. Results indicated a significant reduction in pain sensitivity compared to control groups, demonstrating the compound's potential as an analgesic agent.

Study 2: Inflammatory Response

Another study investigated the anti-inflammatory effects of A-987306 using a mouse model of allergic asthma. The administration of A-987306 resulted in decreased airway hyperresponsiveness and reduced eosinophilic infiltration into lung tissues, suggesting its therapeutic potential in asthma management.

Table 1: Pharmacological Profile of A-987306

| Parameter | Value |

|---|---|

| pKi (Human H4) | 8.24 |

| pKi (Rat H4) | 8.47 |

| Kis (Human H4) | 5.8 nM |

| Kis (Rat H4) | 3.4 nM |

| Anti-inflammatory Activity | Yes |

| Pain Response Blockage | Yes |

Table 2: Cytokine Modulation by A-987306

| Cytokine | Effect |

|---|---|

| IL-1β | Decreased |

| IL-6 | Decreased |

| IL-4 | Modulated |

| IL-5 | Modulated |

| IL-10 | Increased |

Propiedades

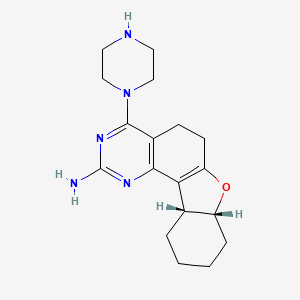

IUPAC Name |

(7aR,11aR)-4-piperazin-1-yl-5,6,7a,8,9,10,11,11a-octahydro-[1]benzofuro[2,3-h]quinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O/c19-18-21-16-12(17(22-18)23-9-7-20-8-10-23)5-6-14-15(16)11-3-1-2-4-13(11)24-14/h11,13,20H,1-10H2,(H2,19,21,22)/t11-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKJVWJQAVGLHJ-WCQYABFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C3=C(O2)CCC4=C3N=C(N=C4N5CCNCC5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]2[C@H](C1)C3=C(O2)CCC4=C3N=C(N=C4N5CCNCC5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70148488 | |

| Record name | A-987306 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082954-71-9 | |

| Record name | A-987306 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1082954719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A-987306 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A-987306 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BVK16R925 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does A-987306 interact with the histamine H4 receptor and what are the downstream effects of this interaction?

A: A-987306 acts as a potent and selective antagonist of the histamine H4 receptor (H4R). [, , ] This means that it binds to the H4R and blocks the binding of histamine, the endogenous ligand. By doing so, A-987306 prevents the activation of downstream signaling pathways typically triggered by histamine binding to the H4R. [, , ] This inhibition of H4R signaling has been shown to reduce inflammatory responses and alleviate pruritus (itch) in preclinical models. [, , ]

Q2: What is the relationship between the structure of A-987306 and its activity as an H4R antagonist? Have any modifications been explored?

A: A-987306 shares a 2-aminopyrimidine scaffold with several other known H4R antagonists, suggesting the importance of this structural feature for activity. [] While specific structure-activity relationship (SAR) studies for A-987306 are not detailed in the provided abstracts, research exploring azine modifications within this chemical class highlights the impact of structural changes on H4R antagonist potency and selectivity. [] Further research exploring modifications to the A-987306 scaffold could further refine its pharmacological profile.

Q3: What preclinical data supports the potential use of A-987306 as a therapeutic agent?

A3: A-987306 has demonstrated efficacy in several preclinical models:

- Inhibition of H4R Agonist-Induced Scratching: A-987306 effectively blocked clobenpropit-induced scratching in mice, indicating antipruritic activity. []

- Anti-Inflammatory Activity: The compound exhibited anti-inflammatory effects in a mouse peritonitis model. []

- Pain Reduction: Notably, A-987306 showed potent analgesic effects, effectively blocking pain responses in a rat model of carrageenan-induced thermal hyperalgesia. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.